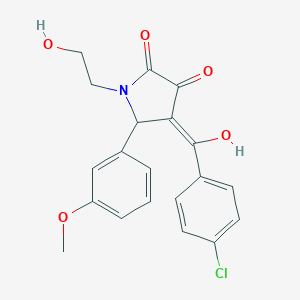
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a hydroxyethyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness, safety, and environmental compliance. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while substitution of the chlorine atom could result in various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action would require experimental data and computational modeling to elucidate the molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-BROMOBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-(4-METHYLBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the chlorobenzoyl group, in particular, may impart unique properties compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C20H18ClNO5 |
|---|---|
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18ClNO5/c1-27-15-4-2-3-13(11-15)17-16(19(25)20(26)22(17)9-10-23)18(24)12-5-7-14(21)8-6-12/h2-8,11,17,23-24H,9-10H2,1H3/b18-16- |
Clé InChI |
OLQQNAZUXJJDEL-VLGSPTGOSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
SMILES canonique |
COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


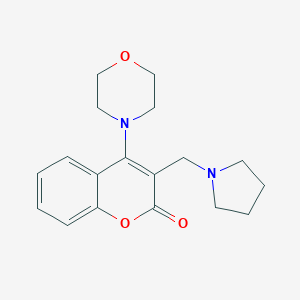
![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)
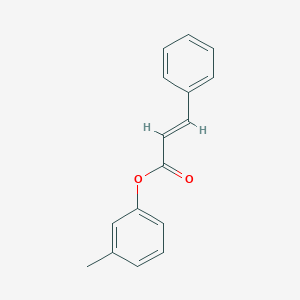
![1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE](/img/structure/B249165.png)
![1-[(4-ETHYLPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B249167.png)
![1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-2-PHENYL-1-ETHANONE](/img/structure/B249168.png)
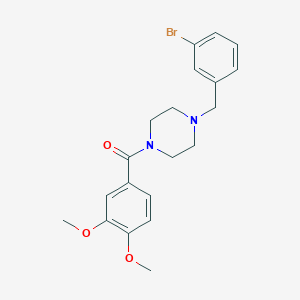
![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![1-(4-METHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B249174.png)
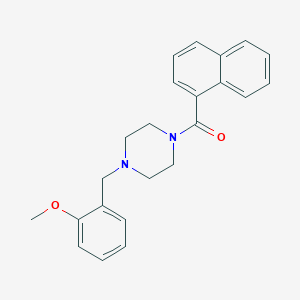

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)
